N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
The compound “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 3-fluorophenyl group and a benzenesulfonamide group via a methylene bridge. The benzenesulfonamide group has two methoxy groups at the 2 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, the fluorophenyl group, and the benzenesulfonamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The tetrazole ring is known to participate in various chemical reactions. Similarly, the benzenesulfonamide group could also undergo certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .Scientific Research Applications
Synthesis and Molecular Structure
- A study detailed the synthesis and crystal structure of a compound with a similar tetrazole framework, highlighting its potential as a cyclooxygenase-2 inhibitor through molecular docking and bioassay studies (Al-Hourani et al., 2016).
- Another research focused on the synthesis and characterization of metallophthalocyanines with sulfonamide groups, suggesting their potential in electrochemical applications, which could be indirectly relevant to exploring the applications of similar sulfonamide-based compounds (Ertem et al., 2017).
Potential Bioactivity and Therapeutic Applications
- The structure-activity relationship of sulfonamide analogs was investigated for their potential as a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent, highlighting the importance of chemical modifications to improve pharmacological properties (Mun et al., 2012).
- A study on the synthesis and bioactivity evaluation of novel sulfonamide derivatives revealed their potential antibacterial, antifungal, and antioxidant activities, suggesting the therapeutic potential of sulfonamide compounds in treating various conditions (Subramanyam et al., 2017).
Analytical and Structural Characterization
- Single-crystal X-ray and solid-state NMR characterizations of a sulfonamide compound and its hydrochloride form were conducted, providing insights into the structural aspects that could inform the design of related compounds for specific scientific applications (Pawlak et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O4S/c1-25-13-6-7-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-4-11(17)8-12/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJYVKVHFSIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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